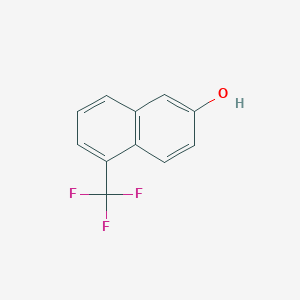
5,6-Dimethoxyisochroman-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxyisochroman-3-one: is a chemical compound belonging to the isochroman family. It is characterized by the presence of two methoxy groups attached to the benzene ring and a lactone ring structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisochroman-3-one typically involves the acylation of dimethoxyphenylacetic acids followed by cyclization. One common method includes the acylation of methyl 3,4-dimethoxyphenylacetate with hexanoic acid using polyphosphoric acid or with octanoyl chloride using aluminum chloride. The resulting acylated product is then cyclized to form the isochroman structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxyisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydroxy structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride or other Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
5,6-Dimethoxyisochroman-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activities against various cancer cell lines.
Medicine: Explored for its potential as an antiangiogenic agent and acetylcholinesterase inhibitor.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxyisochroman-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, its antiangiogenic properties are attributed to its ability to inhibit the formation of new blood vessels, which is crucial in cancer therapy .
Comparison with Similar Compounds
6,7-Dimethoxyisochroman-3-one: Similar structure with methoxy groups at different positions.
4,5-Dimethoxyisochroman-3-one: Another isomer with methoxy groups at different positions.
Setosphlides A-D: Isocoumarin derivatives with similar core structures but different substituents.
Uniqueness: 5,6-Dimethoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62726-51-6 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5,6-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-6-15-10(12)5-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
AUJNRQQRXKPPEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(COC(=O)C2)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)


